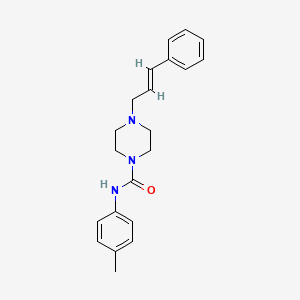![molecular formula C17H16N2O3S B2801272 3-(methylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034273-17-9](/img/structure/B2801272.png)
3-(methylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(methylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide, also known as MTFP, is a synthetic compound with potential therapeutic applications. MTFP is a benzamide derivative that has been developed as a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
- Research by Bakhite, Al‐Sehemi, and Yamada (2005) in the field of chemistry focused on the preparation of various heterocyclic compounds, including thieno[2,3-b]pyridine derivatives. This study is significant in understanding the chemical properties and potential applications of compounds related to 3-(methylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide in the synthesis of complex organic structures (Bakhite, Al‐Sehemi, & Yamada, 2005).
Luminescent Properties
- Srivastava et al. (2017) explored the luminescent properties of pyridyl substituted benzamides, which could be relevant to the study of this compound. These compounds exhibited luminescence in various solutions and responded to different stimuli, showcasing their potential in photonics and sensor technologies (Srivastava et al., 2017).
Anticholinesterase Activity
- The study by Pietsch, Nieger, and Gütschow (2007) involved the synthesis of N-benzyltetrahydropyrido-anellated thiophene derivatives, which are related to the chemical structure of this compound. They examined these compounds for their anticholinesterase activity, indicating potential applications in the treatment of conditions like Alzheimer's disease (Pietsch, Nieger, & Gütschow, 2007).
Antimicrobial and Antifungal Properties
- Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized pyrimidinone and oxazinone derivatives fused with thiophene rings, which are structurally similar to this compound. These compounds were evaluated for their antimicrobial and antifungal activities, suggesting potential use in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Neuroleptic Potential
- Research by Iwanami, Takashima, Hirata, Hasegawa, and Usuda (1981) on benzamides with neuroleptic properties is relevant to the understanding of this compound. Their work on benzamides of N,N-disubstituted ethylenediamines suggested applications in treating psychosis and related conditions (Iwanami et al., 1981).
Crystal Structure Analysis
- Adhami, Nabilzadeh, Emmerling, Ghiasi, and Heravi (2012) performed a study on thiadiazolobenzamide, which is structurally similar to this compound. They analyzed the crystal structure and formed metal complexes, which could provide insights into the structural and bonding characteristics of related compounds (Adhami et al., 2012).
Propiedades
IUPAC Name |
3-methylsulfanyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-23-14-4-2-3-13(11-14)16(20)18-7-9-19-8-5-12-6-10-22-15(12)17(19)21/h2-6,8,10-11H,7,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYBTYASAAMNIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2801190.png)
![8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801191.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2801197.png)
![Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B2801198.png)

![1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole](/img/structure/B2801200.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(1,3-thiazol-2-yl)cyclopentyl]amino}acetamide](/img/structure/B2801201.png)
![3-Methoxy-4-[2-nitro-4-(piperidine-1-sulfonyl)phenoxy]benzaldehyde](/img/structure/B2801204.png)



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2801211.png)
![2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2801212.png)